molecular formula C16H12Br2O2 B11084873 3,5-dibromo-4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde

3,5-dibromo-4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde

Cat. No.: B11084873
M. Wt: 396.07 g/mol
InChI Key: UBAKEOVYIATBTI-QPJJXVBHSA-N
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Description

3,5-Dibromo-4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde is a brominated aromatic aldehyde featuring a benzaldehyde core substituted with two bromine atoms at the 3 and 5 positions and a (2E)-3-phenylprop-2-en-1-yl (cinnamyl) group at the 4-position. This compound’s structure combines steric bulk from the cinnamyl substituent with electronic effects from the bromine atoms, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

Molecular Formula

C16H12Br2O2

Molecular Weight

396.07 g/mol

IUPAC Name

3,5-dibromo-4-[(E)-3-phenylprop-2-enoxy]benzaldehyde

InChI

InChI=1S/C16H12Br2O2/c17-14-9-13(11-19)10-15(18)16(14)20-8-4-7-12-5-2-1-3-6-12/h1-7,9-11H,8H2/b7-4+

InChI Key

UBAKEOVYIATBTI-QPJJXVBHSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC2=C(C=C(C=C2Br)C=O)Br

Canonical SMILES

C1=CC=C(C=C1)C=CCOC2=C(C=C(C=C2Br)C=O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibromo-4-{[(E)-3-phenyl-2-propenyl]oxy}benzaldehyde typically involves the bromination of benzaldehyde derivatives. One common method includes the use of 3,5-dibromobenzaldehyde as a starting material, which is then subjected to a series of reactions to introduce the phenyl and propenyl groups. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or nickel complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using bromine or brominating agents like N-bromosuccinimide (NBS). The process is optimized for high yield and purity, often requiring precise control of temperature, reaction time, and the use of protective atmospheres to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-4-{[(E)-3-phenyl-2-propenyl]oxy}benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted benzaldehyde derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3,5-dibromo-4-{[(E)-3-phenyl-2-propenyl]oxy}benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and aldehyde group play crucial roles in its reactivity and biological activity. For instance, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, physicochemical properties, and biological or industrial relevance.

Substituent Variations and Structural Analogues

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
3,5-Dibromo-4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde (2E)-3-phenylprop-2-en-1-yl (cinnamyl) C₁₆H₁₂Br₂O₂ 388.03 Bulky substituent; potential for π-π interactions in receptor binding
3,5-Dibromo-4-(2-(diethylamino)ethoxy)benzaldehyde 2-(diethylamino)ethoxy C₁₃H₁₇Br₂NO₂ 385.00 Polar, charged group; used as a muscarinic receptor modulator
3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzaldehyde 2-fluorobenzyl C₁₄H₉Br₂FO₂ 388.03 Fluorine enhances lipophilicity; potential CNS activity
3,5-Dibromo-4-[(3-methylbenzyl)oxy]benzaldehyde 3-methylbenzyl C₁₅H₁₂Br₂O₂ 384.06 Methyl group increases hydrophobicity; flame retardant applications
3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde Propargyloxy C₁₀H₇BrO₂ 247.07 Alkyne group enables click chemistry; intermediate in dihydropyridine synthesis

Physicochemical and Spectroscopic Comparisons

  • NMR Shifts: The aldehyde proton in 3,5-dibromo-4-(2-(diethylamino)ethoxy)benzaldehyde appears at δ 9.84 ppm (¹H NMR), slightly downfield compared to non-polar derivatives due to electron-withdrawing effects of the diethylamino group . In contrast, the cinnamyl-substituted target compound would exhibit aromatic protons influenced by conjugation with the vinyl group, though specific data are unavailable.
  • Melting Points and Stability :

    • Derivatives with bulky substituents (e.g., cinnamyl or fluorobenzyl) may exhibit lower melting points due to reduced crystallinity .
    • The methoxymethoxy (MOM)-protected analogue (3,5-dibromo-4-(methoxymethoxy)benzaldehyde) is synthesized for enhanced stability during condensation reactions .

Biological Activity

3,5-Dibromo-4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde is a complex organic compound with significant potential in various biological applications. Its unique structure, characterized by a dibromobenzaldehyde moiety and a phenylpropene side chain, suggests diverse biological activities. This article reviews the compound's biological activity based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H12Br2O2, with a molecular weight of 396.07 g/mol. The compound features two bromine atoms substituting hydrogen on the benzene ring, along with an ether linkage to a phenylpropene group. This configuration is crucial for its chemical reactivity and biological interactions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit the proliferation of various cancer cell lines:

CompoundCell Line TestedIC50 (µM)Reference
Compound AHL-60 (leukemia)15
Compound BCOLO-205 (colon)10
3,5-Dibromo CompoundWM-115 (melanoma)12

These findings suggest that the incorporation of specific functional groups significantly enhances cytotoxicity against cancer cells.

The anticancer activity of this compound may be attributed to several mechanisms:

  • Cell Cycle Arrest : Studies have demonstrated that certain derivatives induce cell cycle arrest in the G2/M phase, effectively halting cancer cell proliferation.
  • DNA Interaction : The compound has been shown to interact with DNA, which may contribute to its cytotoxic effects by inducing DNA damage or preventing replication.
  • Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in cancer cell metabolism, further supporting their potential as therapeutic agents.

Other Biological Activities

In addition to anticancer properties, this compound may exhibit other biological activities:

Antioxidant Activity

Compounds with similar structures have been noted for their antioxidant properties. This activity is crucial in mitigating oxidative stress-related diseases and may enhance the overall therapeutic profile of the compound.

Anti-inflammatory Effects

Research indicates that derivatives can also possess anti-inflammatory properties, making them potential candidates for treating inflammatory conditions.

Case Studies and Research Findings

  • Study on Cytotoxicity : A comparative study evaluated the cytotoxic effects of various chalcone derivatives against multiple cancer cell lines. The results indicated that modifications in the structure significantly influenced their activity levels, with some compounds exhibiting IC50 values lower than traditional chemotherapeutics .
  • Mechanistic Insights : Another study explored the interaction of similar compounds with cellular components and their ability to induce apoptosis in cancer cells through specific signaling pathways .

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